Velpatasvir-A12
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Velpatasvir-A12 is a direct-acting antiviral compound used in the treatment of chronic Hepatitis C Virus (HCV) infections. It is a non-structural protein 5A (NS5A) inhibitor that prevents viral replication by inhibiting the NS5A protein, which plays a crucial role in the replication and assembly of the virus . This compound is commonly used in combination with sofosbuvir, another direct-acting antiviral, to achieve a sustained virologic response (SVR) in patients with HCV .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Velpatasvir-A12 involves multiple steps, including nucleophilic substitution and coupling reactions. The preparation of intermediates and the final compound requires specific reagents and conditions. For example, one method involves the use of ammonium acetate, toluene, and 2-methoxy-ethanol under specific temperature and time conditions . Another method involves the use of hydrogen chloride, dichloromethane, and 1,4-dioxane . The final coupling reaction is carried out in the presence of a metal catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the preparation of key intermediates, followed by their conversion to the final product through a series of chemical reactions. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Velpatasvir-A12 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include ammonium acetate, hydrogen chloride, and various organic solvents such as toluene and dichloromethane . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions involving this compound include various intermediates that are subsequently converted to the final compound. These intermediates play a crucial role in the overall synthesis process .
Wissenschaftliche Forschungsanwendungen
Velpatasvir-A12 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactions of NS5A inhibitors.
Biology: Investigated for its role in inhibiting the replication and assembly of HCV.
Medicine: Used in combination with sofosbuvir for the treatment of chronic HCV infections, leading to high SVR rates and improved patient outcomes
Industry: Employed in the development of antiviral therapies and the production of pharmaceutical formulations.
Wirkmechanismus
Velpatasvir-A12 exerts its antiviral effects by inhibiting the NS5A protein, a non-enzymatic viral protein essential for HCV replication and assembly . By binding to NS5A, this compound prevents the protein from performing its functions, thereby inhibiting viral replication and reducing the viral load in infected patients . The combination of this compound with sofosbuvir enhances its efficacy by targeting multiple stages of the viral life cycle .
Vergleich Mit ähnlichen Verbindungen
Velpatasvir-A12 is compared with other NS5A inhibitors such as ledipasvir and daclatasvir. While all these compounds inhibit the NS5A protein, this compound has a higher barrier to resistance and is effective against all six major genotypes of HCV . This makes it a more potent and reliable option for the treatment of chronic HCV infections .
Similar Compounds
Ledipasvir: An NS5A inhibitor used in combination with sofosbuvir for the treatment of HCV genotype 1 infections.
Daclatasvir: Another NS5A inhibitor used in combination with other antivirals for the treatment of HCV infections.
This compound’s pan-genotypic activity and high barrier to resistance make it a unique and valuable compound in the treatment of HCV .
Eigenschaften
Molekularformel |
C49H56N8O8 |
---|---|
Molekulargewicht |
885.0 g/mol |
IUPAC-Name |
methyl N-[2-[2-[5-[6-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,11,14(19),15,17-octaen-17-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate |
InChI |
InChI=1S/C49H56N8O8/c1-26(2)41(54-48(60)63-5)47(59)57-27(3)12-17-38(57)45-51-36-16-14-30-20-35-33-15-13-31(19-32(33)25-65-40(35)21-34(30)43(36)53-45)37-22-50-44(52-37)39-18-28(24-62-4)23-56(39)46(58)42(55-49(61)64-6)29-10-8-7-9-11-29/h7-11,13,15,19-22,26-28,38-39,41-42H,12,14,16-18,23-25H2,1-6H3,(H,50,52)(H,51,53)(H,54,60)(H,55,61) |
InChI-Schlüssel |
OHJHAUPUKPBXKF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(N1C(=O)C(C(C)C)NC(=O)OC)C2=NC3=C(N2)CCC4=CC5=C(C=C43)OCC6=C5C=CC(=C6)C7=CN=C(N7)C8CC(CN8C(=O)C(C9=CC=CC=C9)NC(=O)OC)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.